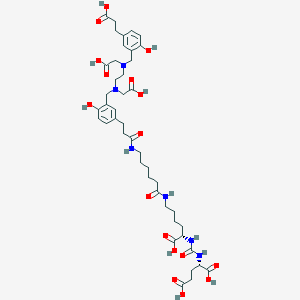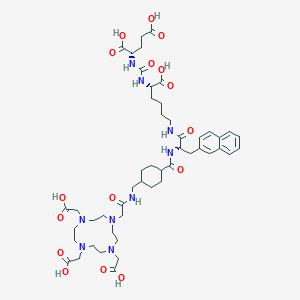
RA190
Vue d'ensemble
Description
RA190 est un composé de bis-benzylidène pipéridone connu pour ses puissants effets inhibiteurs sur le récepteur de l'ubiquitine du protéasome RPN13. Ce composé a suscité un intérêt considérable dans la recherche scientifique en raison de sa capacité à induire le stress du réticulum endoplasmique et l'apoptose dans les cellules cancéreuses, en particulier les cellules de myélome multiple et de cancer de l'ovaire .
Mécanisme D'action
Target of Action
RA190 was initially reported to target the ubiquitin receptor RPN13 in the 26S proteasome . Recent studies have found no evidence of cellular engagement between this compound and rpn13 . Instead, a wide interaction network with this compound was revealed, suggesting that polypharmacology drives its anti-cancer activity .
Mode of Action
This compound is a bis-benzylidine piperidon that inhibits proteasome function by covalently binding to cysteine 88 of ubiquitin receptor RPN13 . Despite the lack of evidence for RPN13 engagement, this compound’s interaction with a multitude of proteins suggests a complex mode of action .
Biochemical Pathways
This compound’s inhibition of the proteasome leads to the rapid accumulation of polyubiquitinated proteins . This accumulation triggers endoplasmic reticulum stress and cell death via apoptosis . Furthermore, this compound blocks the proteasomal degradation of IκBα, preventing the release of NF-κB into the nuclei of cells . This action disrupts NF-κB signaling, a major driver of inflammation-associated cancers .
Pharmacokinetics
One study showed that this compound could be detected in plasma and major organs (except the brain) after oral or intraperitoneal administration to mice . This suggests that this compound has reasonable bioavailability and can distribute throughout the body.
Result of Action
This compound has demonstrated cytotoxic effects against various cancer cell lines, including multiple myeloma and intrahepatic cholangiocarcinoma . It triggers apoptosis and reduces cell vitality significantly in vitro . In vivo, this compound treatment has been shown to reduce tumor growth significantly .
Analyse Biochimique
Biochemical Properties
RA190 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the proteasome function by covalently binding to cysteine 88 of the ubiquitin receptor RPN13 in the 19S regulatory particle . This interaction leads to the accumulation of polyubiquitinated proteins, triggering endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, this compound has been shown to inhibit the proteasome subunit ADRM1, leading to decreased activation of NF-κB and increased cell apoptosis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been demonstrated to suppress cell proliferation and colony formation in intrahepatic cholangiocarcinoma (ICC) cell lines and primary ICC cells . By targeting ADRM1, this compound induces G2-M phase cell cycle arrest and the accumulation of WEE1 and p21 . Furthermore, this compound has been shown to trigger apoptosis in hepatocellular carcinoma (HCC) cells by blocking proteasomal degradation of IκBα and consequent release of NF-κB into the nuclei of HCC cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound covalently binds to cysteine 88 of RPN13, inhibiting proteasome function and causing the accumulation of polyubiquitinated proteins . This inhibition leads to endoplasmic reticulum stress and apoptosis in cancer cells . Additionally, this compound inhibits the proteasome subunit ADRM1, resulting in decreased activation of NF-κB and increased cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been shown to suppress tumor growth significantly in subcutaneous xenograft and patient-derived xenograft (PDX) models . The compound’s stability and degradation over time have been studied, revealing that this compound can maintain its anti-tumor effects in vivo . Long-term effects on cellular function include sustained inhibition of proteasome activity and continued induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving subcutaneous xenograft and PDX models, this compound demonstrated significant anti-tumor effects at various dosages . Higher doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage . The compound’s efficacy and safety profile in animal models suggest its potential for clinical application in cancer treatment .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of proteasome function leads to the accumulation of polyubiquitinated proteins and subsequent endoplasmic reticulum stress . This stress triggers apoptosis through the activation of various signaling pathways, including the NF-κB pathway . The metabolic flux and metabolite levels are affected by this compound’s inhibition of proteasome activity, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to distribute to plasma and major organs, excluding the brain . This compound’s localization and accumulation within cells are influenced by its binding to the ubiquitin receptor RPN13 and the proteasome subunit ADRM1 . These interactions facilitate the compound’s transport and distribution, enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. This compound targets the proteasome’s 19S regulatory particle by binding to cysteine 88 of RPN13 . This targeting is facilitated by specific signals and post-translational modifications that direct this compound to the proteasome . The compound’s localization within the endoplasmic reticulum and its effects on proteasome activity contribute to its anti-cancer properties .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
RA190 est synthétisé par un processus en plusieurs étapes impliquant la condensation de la pipéridone avec des dérivés de benzaldéhyde. La réaction se produit généralement en milieu basique, en utilisant un catalyseur tel que l'hydroxyde de sodium ou l'hydroxyde de potassium. Le mélange réactionnel est chauffé pour faciliter la formation de la structure de bis-benzylidène pipéridone .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela inclut un contrôle précis de la température, du pH et du temps de réaction. Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour assurer une pureté élevée adaptée aux applications de recherche .
Analyse Des Réactions Chimiques
Types de réactions
RA190 subit plusieurs types de réactions chimiques, notamment :
Liaison covalente : This compound se lie de manière covalente à la cystéine 88 du récepteur de l'ubiquitine RPN13, inhibant la fonction du protéasome.
Oxydation et réduction : Bien que les réactions d'oxydation et de réduction spécifiques de this compound soient moins documentées, sa structure suggère une réactivité potentielle dans des conditions oxydantes ou réductrices.
Réactions de substitution :
Réactifs et conditions courants
Liaison covalente : Se produit généralement dans des solutions aqueuses ou tamponnées à pH physiologique.
Réactions de substitution : Les réactifs courants comprennent les halogènes, les agents nitrants et les agents sulfonants, souvent en milieu acide ou basique.
Principaux produits
Le principal produit des réactions de this compound est la protéine RPN13 modifiée de manière covalente, ce qui conduit à l'inhibition de la fonction du protéasome et à l'accumulation de protéines polyubiquitinées .
Applications de recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme outil pour étudier la fonction du protéasome et la voie de l'ubiquitine-protéasome.
Biologie : Investigated for its effects on cellular stress responses, apoptosis, and protein degradation.
Industrie : Utilisé dans le développement d'inhibiteurs du protéasome et de composés thérapeutiques connexes.
Mécanisme d'action
This compound exerce ses effets en se liant de manière covalente à la cystéine 88 du récepteur de l'ubiquitine RPN13, un composant de la particule régulatrice 19S du protéasome. Cette liaison inhibe la fonction du protéasome, conduisant à l'accumulation de protéines polyubiquitinées et déclenchant le stress du réticulum endoplasmique. La réponse au stress qui en résulte active les voies de l'apoptose, en particulier dans les cellules cancéreuses .
Applications De Recherche Scientifique
RA190 has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
RA190 est unique dans son inhibition sélective du récepteur de l'ubiquitine RPN13. Les composés similaires comprennent :
Bortézomib : Un inhibiteur du protéasome utilisé en chimiothérapie, mais avec un mécanisme différent ciblant la particule centrale 20S.
Carfilzomib : Un autre inhibiteur du protéasome avec un éventail plus large de cibles au sein du protéasome.
MG132 : Un aldéhyde peptidique qui inhibe le protéasome en ciblant la particule centrale 20S.
La spécificité de this compound pour RPN13 et sa capacité à induire l'apoptose liée au stress du réticulum endoplasmique en font un outil précieux dans la recherche et la thérapie contre le cancer .
Propriétés
IUPAC Name |
(3Z,5Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl4N2O2.ClH/c29-22-8-6-18(12-24(22)31)10-20-15-34(28(36)26(33)14-17-4-2-1-3-5-17)16-21(27(20)35)11-19-7-9-23(30)25(32)13-19;/h1-13,26H,14-16,33H2;1H/b20-10-,21-11-;/t26-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWXLEVUBFNYIK-VCCJZKHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C=C2)Cl)Cl)C(=O)C(=CC3=CC(=C(C=C3)Cl)Cl)CN1C(=O)C(CC4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1N(C/C(=C/C2=CC(=C(C=C2)Cl)Cl)/C(=O)/C1=C\C3=CC(=C(C=C3)Cl)Cl)C(=O)[C@@H](N)CC4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23Cl5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)
![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)



